molecular formula C25H28N4O4 B2863374 N-(2,4-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1105232-65-2

N-(2,4-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2863374
CAS No.: 1105232-65-2
M. Wt: 448.523
InChI Key: CFPJLFYHFFZYGV-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 2,4-dimethoxyphenyl group at the amide nitrogen and a 6-(2-methoxyphenyl)pyridazin-3-yl moiety at the piperidine nitrogen.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-31-18-8-9-21(23(16-18)33-3)26-25(30)17-12-14-29(15-13-17)24-11-10-20(27-28-24)19-6-4-5-7-22(19)32-2/h4-11,16-17H,12-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPJLFYHFFZYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Piperidine Carboxamide Cores

Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3, )
  • Structure : Combines a piperidine-1-carboxylate ester with a 2-methoxyphenylpiperazine side chain.
  • Key Differences : Lacks the pyridazine ring and 2,4-dimethoxyphenyl group of the target compound.
1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[3-(hydroxymethyl)-cyclohexyl]-piperidine-4-carboxamide ()
  • Structure : Features a benzoxazole-chlorophenyl substituent and a hydroxymethylcyclohexyl group.
N-Methyl, N-(6-(methoxy)pyridazin-3-yl) Amine Derivatives ()
  • Structure : Pyridazine-based autotaxin (ATX) modulators with methoxy and trifluoromethyl groups.
  • Key Differences : The target compound’s 2,4-dimethoxyphenyl group may improve ATX binding compared to trifluoromethyl substituents, though direct activity data are unavailable .

Pyridazine-Containing Analogues

1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide ()
  • Structure : Cyclopentapyridazine fused ring with a pyrrolidinylpyrimidine substituent.
  • Key Differences : The fused pyridazine system may confer rigidity, contrasting with the target compound’s flexible 2-methoxyphenylpyridazine moiety .

Pharmacological Target Comparisons

  • Serotonin Receptor Modulators (): Compounds like (+)-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidine-methanol target 5-HT1A/5-HT2A receptors.
  • Autotaxin Inhibitors (): Methoxy and pyridazine groups are common in ATX modulators. The target compound’s dual methoxy substitutions may optimize binding affinity compared to mono-methoxy analogues .

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